Gypenoside LI

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les gypenosides, y compris le Gypenoside LI, sont généralement extraits du Gynostemma pentaphyllum en utilisant diverses méthodes. Une méthode efficace implique l'extraction par ultrasons suivie de la démalonylation. La solution extraite est chauffée dans un bain-marie à 95 °C pour convertir les malonylgypenosides en gypenosides correspondants .

Méthodes de production industrielle : Dans les milieux industriels, le processus d'extraction est mis à l'échelle en utilisant des principes similaires. La matière végétale est soumise à une extraction par ultrasons, suivie d'un chauffage et d'une concentration. Des techniques avancées comme la chromatographie liquide ultra-performante (UHPLC) couplée à un détecteur d'aérosols chargés (CAD) sont utilisées pour l'analyse et le contrôle qualité des gypenosides extraits .

Analyse Des Réactions Chimiques

Types de réactions : Le Gypenoside LI subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour des réactions de substitution dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes désoxygénées du composé.

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie :

- Exhibe des propriétés anticancéreuses significatives en induisant l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

- Démontrer des effets neuroprotecteurs en réduisant le stress oxydatif et l'inflammation .

Médecine :

- Agent thérapeutique potentiel pour le traitement des troubles neurologiques tels que les maladies d'Alzheimer et de Parkinson .

- S'avère prometteur dans la cardioprotection en favorisant la mitophagie et en activant les principales voies de signalisation .

Industrie :

- Utilisé dans le développement de compléments santé et d'aliments fonctionnels en raison de ses divers avantages pour la santé.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Arrêt du cycle cellulaire : Il induit l'arrêt du cycle cellulaire en phase G0/G1 en régulant l'expression d'E2F1 et d'ERCC6L.

Neuroprotection : Réduit le stress oxydatif et l'inflammation, protégeant ainsi les cellules nerveuses des dommages.

Applications De Recherche Scientifique

Antitumor Activity

1. Clear Cell Renal Cell Carcinoma (ccRCC)

Gypenoside LI has been shown to significantly inhibit the proliferation of ccRCC cells and induce apoptosis. In vitro studies demonstrated that this compound exhibited a stronger inhibitory effect on cell viability compared to Gypenoside L, with half-maximal inhibitory concentrations (IC50) of 45 μM and 55 μM for 769-P and ACHN cell lines, respectively . The mechanism involves upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and enhanced apoptotic signaling pathways .

2. Melanoma

Research indicates that this compound possesses potent cytotoxic effects against melanoma cells. It induces intrinsic apoptosis and S phase arrest while inhibiting colony formation through the Wnt/β-catenin signaling pathway. Notably, this compound also upregulates the tumor suppressor microRNA-128-3p during apoptosis in melanoma cells .

3. Gastric Cancer

this compound has been implicated in enhancing the efficacy of immunotherapy for gastric cancer by inducing apoptosis through the PI3K/AKT/mTOR signaling pathway. This compound not only promotes cell death in gastric cancer cells but also reduces PD-L1 expression, thereby enhancing T cell-mediated antitumor immunity .

Other Pharmacological Effects

Beyond its antitumor properties, this compound exhibits various health benefits:

- Anti-hyperlipidemic Effects: As part of the broader gypenosides family, this compound contributes to lowering cholesterol levels and improving lipid metabolism disorders .

- Hepatoprotective Properties: It has shown protective effects against liver injuries induced by toxins like carbon tetrachloride (CCl4), stabilizing liver cell membranes and reducing serum transaminase levels .

Table: Summary of Research Findings on this compound

| Study Focus | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Inhibition of Proliferation | Clear Cell Renal Carcinoma | Upregulation of COX2; downregulation of cPLA2 | IC50 values: 45 μM (769-P), 55 μM (ACHN) |

| Induction of Apoptosis | Melanoma | Wnt/β-catenin pathway inhibition | Induces intrinsic apoptosis; upregulates miR-128-3p |

| Immunotherapy Enhancement | Gastric Cancer | PI3K/AKT/mTOR pathway modulation | Reduces PD-L1 expression; enhances T cell activity |

Mécanisme D'action

Gypenoside LI exerts its effects through multiple molecular targets and pathways:

Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase by regulating the expression of E2F1 and ERCC6L.

Apoptosis: Promotes apoptosis in cancer cells by activating p38 and ERK MAPK pathways and NF-κB signaling.

Neuroprotection: Reduces oxidative stress and inflammation, thereby protecting nerve cells from damage.

Comparaison Avec Des Composés Similaires

Le Gypenoside LI est unique parmi les gypenosides en raison de ses puissantes propriétés anticancéreuses et neuroprotectrices. Des composés similaires comprennent :

Activité Biologique

Gypenoside LI, a saponin derived from Gynostemma pentaphyllum, exhibits a variety of biological activities that have garnered significant attention in pharmacological research. This article delves into its anticancer properties, mechanisms of action, and other health benefits, supported by case studies and research findings.

Anticancer Properties

1. Inhibition of Tumor Growth

This compound has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound were found to be 45 μM and 55 μM for 769-P and ACHN cells, respectively, indicating a stronger inhibitory effect compared to Gypenoside L .

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Arachidonic Acid Pathway : this compound reduces the content of arachidonic acid in RCC cells by upregulating COX2 and downregulating cPLA2 and CYP1A1 .

- Autophagy Modulation : Research indicates that this compound inhibits autophagic flux, leading to cell death in cancer cells. This is associated with an increase in LC3-II levels and the accumulation of polyubiquitinated proteins, suggesting that this compound disrupts the autophagic process at the lysosomal fusion stage .

- PI3K/AKT/mTOR Pathway : this compound induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Renal Cell Carcinoma

In a controlled study, this compound was administered to renal cancer cell lines. The results indicated a marked reduction in cell viability, with detailed analysis revealing alterations in apoptosis-related proteins and signaling pathways. The study concluded that this compound could be a promising candidate for therapeutic applications against RCC due to its ability to inhibit tumor growth without cytotoxic effects on normal cells .

Case Study 2: Gastric Cancer

Another study focused on gastric cancer cells where this compound was observed to induce apoptosis through the inhibition of the PI3K/AKT/mTOR pathway. This study highlighted the potential of this compound as an adjunct therapy in gastric cancer treatment, emphasizing its role in modulating immune responses by downregulating PD-L1 expression .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other beneficial biological activities:

- Anti-inflammatory Effects : It has been shown to alleviate inflammation induced by lipopolysaccharides (LPS) in microglial cells, indicating potential neuroprotective effects .

- Lipid Regulation : Studies suggest that gypenosides can regulate lipid metabolism, contributing to anti-obesity effects and improving metabolic health .

Propriétés

IUPAC Name |

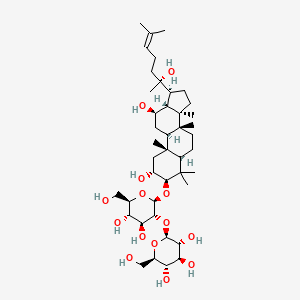

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-XUYZQZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317573 | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-10-7 | |

| Record name | Gypenoside LI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.